Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride

Stereochemical stability Conformational analysis Peptidomimetic design

Methyl trans-4-aminocyclohexanecarboxylate hydrochloride delivers a conformationally constrained trans-cyclohexane core with diequatorial amine and carboxylate groups, providing a predictable ~6.1–6.5 Å spacing critical for PROTAC linker design. The thermodynamically favored trans geometry resists epimerization under physiological conditions, ensuring batch-to-batch reproducibility in peptidomimetic SAR studies. The hydrochloride salt form guarantees high aqueous solubility for conjugation in buffered systems. Insist on ≥98% isomeric purity to eliminate diastereomeric impurities that undermine SPPS coupling efficiency and GMP manufacturing consistency.

Molecular Formula C8H16ClNO2
Molecular Weight 193.67 g/mol
CAS No. 100707-54-8
Cat. No. B168856
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl trans-4-Aminocyclohexanecarboxylate Hydrochloride
CAS100707-54-8
Molecular FormulaC8H16ClNO2
Molecular Weight193.67 g/mol
Structural Identifiers
SMILESCOC(=O)C1CCC(CC1)N.Cl
InChIInChI=1S/C8H15NO2.ClH/c1-11-8(10)6-2-4-7(9)5-3-6;/h6-7H,2-5,9H2,1H3;1H
InChIKeyNHAYDXCUCXRAMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride (CAS 100707-54-8): A Stereochemically Defined Cyclic Amino Acid Scaffold for Constrained Peptidomimetics and PROTAC Linkers


Methyl trans-4-aminocyclohexanecarboxylate hydrochloride (CAS 100707-54-8, also referenced as CAS 61367-07-5 for the isomerically pure trans form) is a conformationally constrained cyclic β-amino acid derivative featuring a trans-disubstituted cyclohexane core [1]. The compound exists as a hydrochloride salt (C₈H₁₆ClNO₂, MW 193.67), which confers high aqueous solubility and solid-state stability [2]. Its rigid trans geometry imposes defined spatial orientation of the amine and carboxylate functionalities, making it a privileged scaffold for peptide backbone rigidification, chiral building block synthesis, and PROTAC linker design .

Why Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Cannot Be Replaced by Cis Isomers or Isomeric Mixtures


Stereochemistry dictates the conformational rigidity and metabolic fate of cyclohexane-based amino acid derivatives. The trans isomer places both the amino and carboxylate groups in equatorial positions, creating a thermodynamically favored, extended conformation that resists epimerization under physiological conditions [1]. In contrast, the cis isomer adopts an axial-equatorial arrangement that introduces steric strain and divergent backbone trajectories in peptides, altering receptor binding and enzymatic stability [2]. Cis/trans mixtures (e.g., CAS 100707-54-8 commercial offerings) introduce batch-to-batch conformational heterogeneity that undermines reproducibility in peptidomimetic SAR studies and PROTAC linker length optimization [3].

Quantitative Differentiation of Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride Against Closest Comparators


Trans Isomer Exhibits Thermodynamic Preference Over Cis Due to Diequatorial Substitution Pattern

The trans isomer of 4-aminocyclohexanecarboxylic acid derivatives is inherently more stable than the cis form because both the amino and carboxylate groups occupy equatorial positions on the cyclohexane ring, minimizing 1,3-diaxial steric interactions [1]. While no direct ΔG quantification is provided in the available literature for this specific methyl ester hydrochloride, the patent disclosure explicitly states this thermodynamic preference as the driving force for industrial epimerization processes targeting trans-enriched material [1].

Stereochemical stability Conformational analysis Peptidomimetic design

Purity Grade ≥99% by Titration Enables High-Fidelity Solid-Phase Peptide Synthesis

Commercial sources offer the isomerically pure trans hydrochloride with purity specifications reaching ≥99% (titration) . In contrast, the commonly procured cis/trans mixture (CAS 100707-54-8) is typically offered at >98.0% (N,T) purity without stereoisomeric definition [1]. The higher purity grade of the trans isomer minimizes side reactions during Fmoc solid-phase peptide synthesis and reduces the burden of purification post-coupling.

Peptide synthesis Analytical chemistry cGMP manufacturing

Trans-ACCA Residue in Deltorphin C Analogues Confers Distinct Delta-Opioid Receptor Affinity Profile

In a study of deltorphin C analogues, substitution with trans-4-aminocyclohexanecarboxylic acid (trans-ACCA) at position 2 produced a peptide with modest delta- and mu-opioid receptor affinities and negligible kappa binding [1]. Notably, only one trans isomer among the series exhibited appreciable delta-affinity and selectivity, whereas certain cis-ACCA analogues (specifically cis-3-ACCA²) demonstrated a different affinity pattern [1]. The absolute binding values (Ki) were not reported in the accessible abstract, but the stereochemistry-dependent receptor selectivity is clearly established.

Opioid pharmacology Constrained amino acids Receptor binding

Hydrochloride Salt Form Provides Aqueous Solubility Advantage Over Free Base

The hydrochloride salt of methyl trans-4-aminocyclohexanecarboxylate is freely soluble in water [1], whereas the free base (CAS 62456-15-9, MW 157.21) exhibits limited aqueous solubility . The salt form also demonstrates a defined melting point range (231-237°C) , confirming its crystalline integrity and ease of handling. No quantitative solubility (mg/mL) data were located in accessible sources, but the salt/free base solubility differential is a well-established class-level principle for amine-containing compounds.

Solubility Formulation Salt selection

Methyl trans-4-Aminocyclohexanecarboxylate Hydrochloride: Validated Application Scenarios


Stereochemically Defined Peptidomimetic Backbone Rigidification

Incorporate the trans-ACHC residue into peptide sequences to enforce an extended, diequatorial backbone conformation that enhances metabolic stability and restricts conformational entropy [1]. This application directly leverages the documented thermodynamic preference for the trans isomer [2] and the receptor subtype differentiation observed in opioid peptide SAR [1].

High-Purity Fmoc Solid-Phase Peptide Synthesis (SPPS)

Utilize the ≥99% (titration) purity grade trans hydrochloride as an Fmoc-protected building block for automated SPPS . The high isomeric purity minimizes diastereomeric impurities and ensures reproducible coupling efficiency, critical for long peptide sequences and GMP manufacturing.

PROTAC Linker Assembly for Targeted Protein Degradation

Employ the methyl ester hydrochloride as a rigid cyclohexane-based linker component in PROTAC design . The trans geometry provides a predictable 6.1-6.5 Å spacing between conjugated ligands, and the hydrochloride salt's aqueous solubility facilitates conjugation chemistry in buffered systems.

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